molecular formula C8H7IO B1590488 3-Iodo-4-methylbenzaldehyde CAS No. 58586-55-3

3-Iodo-4-methylbenzaldehyde

Cat. No. B1590488
CAS RN: 58586-55-3
M. Wt: 246.04 g/mol
InChI Key: JAKBMXYECHUYEO-UHFFFAOYSA-N
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Description

3-Iodo-4-methylbenzaldehyde is a chemical compound with the CAS Number: 58586-55-3. It has a molecular weight of 246.05 .


Molecular Structure Analysis

The molecular structure of 3-Iodo-4-methylbenzaldehyde can be represented by the Inchi Code: 1S/C8H7IO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3 . This indicates that the compound consists of 8 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

3-Iodo-4-methylbenzaldehyde has a density of 1.8±0.1 g/cm3, a boiling point of 284.0±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 50.7±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 139.4±3.0 cm3 .

Scientific Research Applications

Synthesis and Organic Chemistry

3-Iodo-4-methylbenzaldehyde is involved in various synthetic processes in organic chemistry. For instance, it's used in the synthesis of 2-benzylbenzaldehyde derivatives via a C(sp(3))-H activation process, employing acetohydrazone as a transient directing group (Ma, Lei, & Hu, 2016). Moreover, it plays a role in the formation of methylbenzaldehydes from ethanol, highlighting its potential in the production of valuable chemicals from bioethanol (Moteki, Rowley, & Flaherty, 2016).

Catalysis

In catalysis, 3-Iodo-4-methylbenzaldehyde is utilized in copper-catalyzed oxidation reactions. Water-soluble 2N2O–Cu(II) complexes have been synthesized for the catalytic oxidation of benzylic alcohols to the corresponding aldehydes, including 4-methylbenzaldehyde, in pure water, exhibiting high yields and functional group tolerance (Wu et al., 2016).

Pharmaceutical Chemistry and Materials Science

3-Iodo-4-methylbenzaldehyde is a precursor in the preparation of various functionalized biaryls, which have applications in pharmaceutical chemistry and materials science. This involves Pd-catalyzed C(sp3)-H biarylation using tert-leucine as a transient directing group (Ding, Hua, Liu, & Zhang, 2020).

Biological and Biomedical Applications

The compound also finds use in biological and biomedical contexts. For example, it's involved in the synthesis of new compounds with potential applications in regulating inflammatory diseases, as demonstrated in docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020). Additionally, it acts as a fluorescent pH sensor, useful for studying biological organelles (Saha et al., 2011).

Food Protection

Interestingly, 3-Iodo-4-methylbenzaldehyde and its analogues have been evaluated for their acaricidal activities and potential as food protectants against the mite Tyrophagus putrescentiae (Park, Lee, Yang, & Lee, 2017).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has several hazard statements including H302+H312+H332;H315;H319;H335, indicating potential health hazards upon ingestion, skin contact, inhalation, and eye contact . Precautionary measures include avoiding breathing the compound and using personal protective equipment .

properties

IUPAC Name

3-iodo-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKBMXYECHUYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30490450
Record name 3-Iodo-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-methylbenzaldehyde

CAS RN

58586-55-3
Record name 3-Iodo-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1.0 mmol of this alcohol and 5.0 mmol of MnO2 in 5 mL of CH2Cl2 was stirred for 16 h at rt. Chromatography provided 3-iodo-4-methylbenzaldehyde.
Quantity
1 mmol
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reactant
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5 mL
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solvent
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Quantity
5 mmol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Iodo-4-methylbenzoic acid (1.0 g, 3.96 mmol) in dry CH2Cl2:THF 1:1 (200 mL) was treated with oxalyl chloride (1 mL, 11.9 mmol) and several drops of DMF. The mixture was heated at 65° C. for 30 minutes, cooled to ambient temperature, and concentrated under reduced pressure to provide a light yellow solid. The obtained solid was dissolved in THF (200 mL) and treated with a 1M solution of lithium tri-tert-butoxyaluminohydride in THF (4.1 mL, 4.1 mmol) via syringe at −78° C. After 30 minutes at −78° C., a saturated solution of Rochelle's salt was added and the mixture was allowed to warm to ambient temperature. The organic layer was washed in succession with 1N HCl, saturated NaHCO3 and brine, dried over Na2SO4, and concentrated. The resulting residue was purified by flash chromatography using hexanes:ethyl acetate (4:1) as the eluent to provide the title compound as a white solid (300 mg, 18%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
CH2Cl2 THF
Quantity
200 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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catalyst
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[Compound]
Name
solution
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0 (± 1) mol
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0 (± 1) mol
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reactant
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4.1 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
18%

Synthesis routes and methods III

Procedure details

To a slurry of 3-iodo-4-methylbenzoic acid (1.0 g,3.96 mmol) in 200m1 of dry CH2Cl2-THF (1:1) was added oxalyl chloride (1 ml, 11.9 mmol) and several drops of DMF. This mixture was heated at 65° C. for 30 min, cooled to room temperature, and concentrated to form light yellow solids. The solids were dissolved in 200ml of THF and cooled to -78° C.. A solution of lithium tri-tert-butoxyaluminohydride (4.1 ml, 4.1 mmol) was syringed into the reaction mixture. After 30 minutes at -78 ° C., a solution of saturated Rochelle′s salt was added to quench the reaction at -78 ° C.. The mixture was allowed to warm to ambient temperature and the layers separated. The organic layer was washed with IN HCl, sat NaHCO3 and brine, dried (Na2SO4), concentrated and the resulting residue was purified by flash chromatography using hexane/EtOAc (4:1) as eluent to yield the title compound as a white solid (300 mg, 18%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
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CH2Cl2 THF
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solvent
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4.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
18%

Synthesis routes and methods IV

Procedure details

3-Iodo-4-methyl-benzoic acid (1.0 g, 3.96 mmol) in dry CH2Cl2:THF 1:1 (200 mL) was treated with oxalyl chloride (1 mL, 11.9 mmol) and several drops of DMF. The mixture was, heated at 65° C. for 30 minutes, cooled to ambient temperature, and concentrated under reduced pressure to provide a light yellow solid. The obtained solid in THF (200 mL) was treated with LiAlH(OtBu)3 (4.1 mL, 4.1 mmol) via syringe at −78° C. After 30 minutes at −78° C., a saturated solution of Rochelle's salt was added and the mixture was allowed to warm to ambient temperature. The organic layer was washed in succession with 1N HCl, saturated NaHCO3, brine, dried over Na2SO4, and the solvent removed under reduced pressure. The resulting residue was purified by flash chromatography using hexanes:EtOAc (4:1) as eluent to provide 3-iodo-4-methylbenzaldehyde as a white solid (300 mg, 18%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
CH2Cl2 THF
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
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Type
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[Compound]
Name
LiAlH(OtBu)3
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Type
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Reaction Step Three
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200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Iodo-4-methylbenzaldehyde
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3-Iodo-4-methylbenzaldehyde
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Reactant of Route 4
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3-Iodo-4-methylbenzaldehyde
Reactant of Route 5
3-Iodo-4-methylbenzaldehyde
Reactant of Route 6
3-Iodo-4-methylbenzaldehyde

Citations

For This Compound
5
Citations
M Bergström, G Suresh, VR Naidu… - European Journal of …, 2017 - Wiley Online Library
N‐Iodosuccinimide (NIS) in pure trifluoroacetic acid (TFA) offers a time‐efficient and general method for the iodination of a wide range of mono‐ and disubstituted benzenes at room …
LH Pettus, S Xu, GQ Cao, PP Chakrabarti… - Journal of medicinal …, 2008 - ACS Publications
… To a solution of 2-fluoro-3-iodo-4-methylbenzaldehyde oxime (0.48 g, 1.7 mmol) in DMF (0.5 mL) was added N-chlorosuccinimide (83 mg, 0.62 mmol), and the mixture was heated at 55 …
Number of citations: 35 pubs.acs.org
Y Kim, H Park, J Lee, J Tae, HJ Kim, SJ Min… - European journal of …, 2016 - Elsevier
5-HT 7 receptor (5-HT 7 R) agonists and antagonists have been reported to be used for treatment of neuropathic pain and depression, respectively. In this study, as a novel scaffold for 5-…
Number of citations: 16 www.sciencedirect.com
WA Carroll, RJ Altenbach, H Bai, JD Brioni… - Journal of medicinal …, 2004 - ACS Publications
… chromatography (hexane/EtOAc 4:1) to yield 3-iodo-4-methylbenzaldehyde as a white solid (300 mg, 18%). 3-Iodo-4-methylbenzaldehyde (300 mg, 1.63 mmol) was treated according …
Number of citations: 51 pubs.acs.org
RJ Altenbach, ME Brune, SA Buckner… - Journal of medicinal …, 2006 - ACS Publications
Structure−activity relationships were investigated on the tricyclic dihydropyridine (DHP) K ATP openers 9-(3-bromo-4-fluorophenyl)-5,9-dihydro-3H,4H-2,6-dioxa-4-azacyclopenta[b]…
Number of citations: 33 pubs.acs.org

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